N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-12-6-1-2-7-13(12)16-14(18)17-10-4-3-5-11(17)9-8-10/h1-4,6-7,10-11H,5,8-9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUCGOATXUXCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 8-azabicyclo[3.2.1]oct-2-ene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, biological activity, and physicochemical properties.
Table 1: Structural Comparison of 8-Azabicyclo[3.2.1]oct-2-ene Derivatives
Key Observations :
Key Findings :
- Antipathogenic Activity : The 2-naphthamide analog () exhibits confirmed antipathogenic properties, suggesting that expanded aromatic systems may enhance bioactivity.
- Crystallinity: Derivatives with modified bicyclic cores (e.g., 9-azabicyclo[3.3.1]nonane in ) show superior crystallinity, aiding in structural characterization.
Critical Analysis of Evidence
- Contradictions : While the 2-chlorophenyl derivative’s biological data are inferred from analogs, direct studies on its activity are lacking.
- Gaps : Pharmacokinetic data (e.g., bioavailability, metabolic stability) for most compounds remain unreported.
Biological Activity
N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by the presence of a nitrogen atom within the ring system, which contributes to its biological activity. The chlorophenyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₁O₂ |
| Molecular Weight | 251.71 g/mol |
| CAS Number | 1797161-04-6 |
This compound interacts with various molecular targets, primarily enzymes and receptors involved in neurotransmission and cellular signaling pathways:
- Dopamine Transporter (DAT) : The compound exhibits a binding affinity for DAT, suggesting potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and addiction .
- Vasopressin Receptors : Research indicates that derivatives of this compound may act as antagonists at vasopressin V(1A) receptors, which are implicated in cardiovascular regulation and social behavior .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituent Variations : Different substituents on the bicyclic core can enhance selectivity and potency against specific targets.
- Chirality : The stereochemistry of the compound plays a crucial role in its interaction with biological systems, as demonstrated by studies showing that specific enantiomers exhibit varying levels of receptor affinity .
Case Studies
- Neurotransmitter Modulation : A study investigated the effects of various 8-azabicyclo[3.2.1]octane derivatives on monoamine transporters, revealing that certain derivatives show potent inhibition of DAT with K(i) values in the nanomolar range . This suggests potential use in developing drugs for neurological conditions.
- Vasopressin Antagonism : Another study identified high-affinity antagonists derived from this compound that selectively inhibit vasopressin V(1A) receptors, indicating potential therapeutic applications in managing conditions like hypertension .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of azabicyclic precursors and subsequent amide coupling. For example, highlights a similar synthesis route for bicyclic amides via intermediate hydrochlorides (e.g., N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide) using nucleophilic substitution and amidation . Critical steps include:
- Cyclization : Temperature control (0–5°C) to prevent side reactions.
- Amide Coupling : Use of coupling agents like HATU or DCC in anhydrous DMF.
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product.
- Optimization : Adjusting stoichiometry of the chlorophenyl reactant and reaction time (e.g., 12–24 hours) can improve yields.
Q. Which spectroscopic techniques are most effective for structural characterization of this bicyclic amide?
- Methodological Answer :
- NMR : H and C NMR identify the azabicyclo framework and chlorophenyl substitution. notes that hydrochloride derivatives (e.g., 8-azabicyclo[3.2.1]oct-2-ene hydrochloride) require deuterated solvents like DMSO-d6 for resolution of proton signals .
- HRMS : Confirms molecular weight (e.g., expected [M+H]+ ion for CHClNO).
- X-ray Crystallography : Resolves stereochemistry of the bicyclic core, as shown in for analogous methyl esters .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the amide bond.
- Solubility : Dissolve in DMSO (10 mM stock) for biological assays, with aliquots to avoid freeze-thaw cycles .
Advanced Research Questions
Q. How do structural modifications at the 2-chlorophenyl group impact biological activity, and what assays validate these effects?
- Methodological Answer :
- SAR Studies : Replace the chloro substituent with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. shows that substituent polarity influences binding to enzymes like NAAA (N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase) .
- Assays :
- Enzyme Inhibition : Measure IC using fluorogenic substrates (e.g., NAAA activity assays in macrophage lysates).
- Cellular Uptake : Radiolabeled analogs (e.g., C-tagged) track intracellular accumulation via scintillation counting.
Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation ( highlights sulfonyl group stability) .
- Protein Binding : Use equilibrium dialysis to quantify unbound fraction in plasma.
- In Vivo Modeling : Administer via intraperitoneal injection in murine inflammation models and correlate tissue concentrations with efficacy (e.g., paw edema reduction).
Q. What computational strategies predict binding modes of this compound to therapeutic targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., NAAA active site). references GPCR-focused in silico methods for bicyclic amines, emphasizing hydrophobic pocket complementarity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Compare with empirical IC data to validate predictions.
Data Contradiction Analysis
Q. How should researchers address conflicting results in enzymatic inhibition assays across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent pH (e.g., 7.4 for physiological relevance), temperature (37°C), and substrate concentrations ( uses 10 µM substrate for NAAA assays) .
- Control for Off-Target Effects : Include selective inhibitors (e.g., ARN726 for NAAA) to confirm target specificity.
- Reproducibility : Triplicate runs with independent compound batches to rule out synthesis variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
